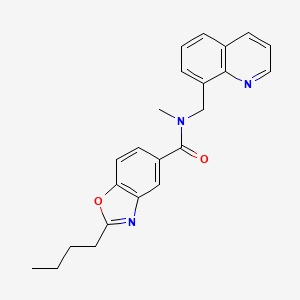![molecular formula C36H20O4 B4936385 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)
6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, also known as dibenzo[a,e]pentalene-9,18-dione, is a polycyclic aromatic hydrocarbon (PAH) compound that has been the subject of scientific research due to its unique structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione is not fully understood. However, studies have suggested that it may interact with specific receptors in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro. However, further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione in lab experiments is its unique structure and properties, which make it a promising candidate for use in various applications. However, its synthesis can be challenging and time-consuming, and its potential toxicity and bioavailability in vivo need to be further studied.
Direcciones Futuras
There are several future directions for research on 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione. One area of interest is its potential use in biomedical applications, such as drug delivery and imaging. Another area of research is its use in the development of new organic electronic devices, such as OLEDs and FETs. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.
Métodos De Síntesis
The synthesis of 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione can be achieved through several methods, including the Diels-Alder reaction, Suzuki coupling, and Sonogashira coupling. The most commonly used method is the Diels-Alder reaction, which involves the reaction between a dienophile and a diene to form a cyclohexene ring.
Aplicaciones Científicas De Investigación
6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione has been studied for its potential applications in various fields, including optoelectronics, organic semiconductors, and materials science. Its unique structure and properties make it a promising candidate for use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells.
Propiedades
IUPAC Name |
15,18-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20O4/c1-39-27-15-25-18-8-4-6-10-23(18)35(37)24-14-13-21-20-12-11-19-17-7-3-5-9-22(17)36(38)26-16-28(40-2)34(31(20)29(19)26)33(27)32(21)30(24)25/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCAIOHBDYTCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C9=CC=CC=C9C8=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15,18-Dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-anilino-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4936304.png)
![N-[4-(aminocarbonyl)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B4936305.png)
![N'-[(2-phenylcyclopropyl)carbonyl]-2-furohydrazide](/img/structure/B4936317.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4936324.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4936327.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4936341.png)
amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4936346.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide](/img/structure/B4936354.png)
![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
![1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4936372.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4936384.png)
![N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4936393.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)